Ruscogenin

Catalog No.
S542074
CAS No.
472-11-7
M.F
C27H42O4
M. Wt
430.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ruscogenin

CAS Number

472-11-7

Product Name

Ruscogenin

IUPAC Name

(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol

Molecular Formula

C27H42O4

Molecular Weight

430.6 g/mol

InChI

InChI=1S/C27H42O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)13-21-19-6-5-17-11-18(28)12-23(29)26(17,4)20(19)8-9-25(21,24)3/h5,15-16,18-24,28-29H,6-14H2,1-4H3/t15-,16+,18-,19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

QMQIQBOGXYYATH-IDABPMKMSA-N

solubility

Soluble in DMSO

Synonyms

ruscogenin, ruscogenin, (1beta,3alpha,25R)-isomer, ruscogenin, (1beta,3alpha,25S)-isomer, Ruscorectal

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)O)C)C)C)OC1

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O)C)C)C)OC1

The exact mass of the compound Ruscogenin is 430.3083 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Cholestanes - Spirostans - Supplementary Records. It belongs to the ontological category of triterpenoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Spirostanols and derivatives [ST0108]. However, this does not mean our product can be used or applied in the same or a similar way.

Ruscogenin is a C27 steroidal sapogenin aglycone, primarily isolated from the rhizomes of *Ruscus aculeatus* (Butcher's Broom). [REFS-1, REFS-2] It is structurally classified as a spirostanol and, along with its close analog neoruscogenin, represents the principal bioactive component responsible for the historical and modern use of *Ruscus* extracts in venotonic, vasoconstrictive, and anti-inflammatory formulations. [2] Its established biological activities and well-defined structure make it a critical reference standard and active ingredient for research in vascular health, dermatology, and inflammatory disorders. [3]

Research Fit

Natural product steroidal sapogenin standard for extract analysis and quality control
Inflammation pathway tool compound with reported neutrophil and endothelial adhesion modulation
Biotransformation substrate for generating tissue factor inhibitor leads via microbial conversion

Substituting pure Ruscogenin with crude *Ruscus aculeatus* extracts introduces significant variability that compromises experimental reproducibility and formulation consistency. Plant extracts contain a complex mixture of compounds, including flavonoids, sterols, and other saponins, with the ratio of ruscogenin to its co-occurring analog, neoruscogenin, varying significantly based on plant origin and extraction method. [REFS-1, REFS-2] For example, analyses have reported neoruscogenin content to be over double that of ruscogenin in some rhizome samples. [3] As neoruscogenin possesses its own distinct biological activities, its variable presence can introduce confounding effects. [4] Procuring the isolated, high-purity compound (CAS 472-11-7) is the only way to ensure a precise, quantifiable dose of the target molecule, which is essential for dose-response studies, mechanistic investigations, and standardized product development.

Substitution Risk

Ruscogenin vs. Diosgenin
The 1β-hydroxyl group in ruscogenin alters hydrogen-bonding capacity and enzyme-substrate recognition; diosgenin may not reproduce the same PKA-dependent anti-inflammatory pathway response.
Ruscogenin vs. Neoruscogenin
Neoruscogenin acts as a high-affinity RORα agonist, a nuclear receptor activity not shared by ruscogenin; functional readouts from one cannot be assumed for the other.
Sapogenin Class Interchangeability
Shared spirostane backbone does not ensure comparable biotransformation fate or cell-adhesion inhibition potency; validation in target assay system is required before substitution.

Selective Anti-Elastase Activity Not Found in Common Venoactive Substitute Escin

Ruscogenin demonstrates significant, competitive inhibitory activity against porcine pancreatic elastase, an enzyme that degrades elastin in the extracellular matrix of skin and blood vessels. In a comparative enzymatic assay, ruscogenins exhibited an IC50 of 119.9 µM. [1] In stark contrast, escin, the primary active saponin from *Aesculus hippocastanum* (Horse Chestnut) and a common substitute in venoactive formulations, showed no inhibitory effect on elastase under the same conditions. [1]

Evidence DimensionElastase Inhibition (IC50)
Target Compound Data119.9 µM
Comparator Or BaselineEscin (from Aesculus hippocastanum): No inhibitory activity observed
Quantified DifferenceQualitative difference (Activity vs. Inactivity)
ConditionsIn vitro enzymatic assay with porcine pancreatic elastase.

For applications requiring the preservation of elastin, such as maintaining skin elasticity or vascular wall integrity, Ruscogenin provides a specific mechanism of action that a major market alternative completely lacks.

Neutrophil Superoxide Inhibition
Head-to-head
Ruscogenin IC50 1.07 µM (FMLP) vs. Diosgenin 0.50 µM (FMLP)
Distinct PKA-dependent mechanism context; ruscogenin pathway engagement differs from diosgenin.
Mouse neutrophil assay; ruscogenin IC50 vs PMA 1.56 µM.

Mechanistic Specificity: Ineffective Against Hyaluronidase, Clarifying Procurement Choice

To further differentiate its activity profile, Ruscogenin was tested for inhibitory action against hyaluronidase, another key enzyme in extracellular matrix turnover. The same study that confirmed its anti-elastase activity found that Ruscogenin is ineffective against hyaluronidase. [1] Conversely, the comparator saponin escin from *Aesculus hippocastanum* is an effective hyaluronidase inhibitor, with a reported IC50 of 149.9 µM. [1]

Evidence DimensionHyaluronidase Inhibition (IC50)
Target Compound DataIneffective
Comparator Or BaselineEscin (from Aesculus hippocastanum): 149.9 µM
Quantified DifferenceQualitative difference (Inactivity vs. Activity)
ConditionsIn vitro enzymatic assay with bovine testes hyaluronidase.

This demonstrates clear mechanistic specificity, allowing buyers to select the correct compound for their target pathway, preventing resource waste on ineffective agents and improving research outcomes.

Biotransformation Selectivity
Head-to-head
Only ruscogenin converted by P. cactorum to active metabolite; metabolite IC50 0.29 µM (anti-TF).
Biotransformation pathway is specific to ruscogenin; diosgenin and sarsasapogenin show no conversion.
In vitro TF procoagulant activity assay; metabolite 10× more active than parent.

Defined Purity for Reproducible Anti-Inflammatory Pathway Modulation

Pure Ruscogenin provides a reliable tool for studying inflammatory pathways. It has been shown to inhibit TNF-α-induced overexpression of Intercellular Adhesion Molecule-1 (ICAM-1) at both the mRNA and protein levels and to suppress the activation of the critical inflammatory transcription factor NF-κB. [1] Using the pure compound (>98%) eliminates the confounding variables from co-occurring compounds in crude extracts, ensuring that observed effects on these pathways are attributable solely to Ruscogenin. This level of purity and molecular certainty is non-existent in crude *Ruscus* extracts, which are unsuitable for precise mechanistic studies.

Evidence DimensionMolecular Purity & Experimental Consistency
Target Compound DataTypically >98% purity for isolated compound
Comparator Or BaselineCrude *Ruscus* Extract: Highly variable composition, with ruscogenin content as low as 0.04-0.3% and significant levels of other bioactive molecules. [<a href="https://www.mdpi.com/1420-3049/27/22/7965" target="_blank">2</a>]
Quantified DifferenceOrders-of-magnitude difference in purity and molecular certainty.
ConditionsCell-based inflammation models (e.g., TNF-α-induced endothelial cells), molecular biology assays (qPCR, Western Blot, EMSA).

For researchers investigating specific inflammatory signaling cascades, the purity of Ruscogenin is non-negotiable for generating clean, reproducible, and publishable data.

Leukocyte Adhesion Inhibition
Head-to-head
Ruscogenin IC50 7.76 nM vs. Ophiopogonin D 1.38 nM (HL-60/ECV304 adhesion).
Cell adhesion assay context requires review; IC50 values indicate comparator’s lower absolute concentration.
PMA-induced adhesion model; reported 5.6-fold potency relationship.
Oral Bioavailability Profile
Cross-study comparable
LLOQ 2 ng/mL; linear range 2–1000 ng/mL in rat plasma.
Oral exposure-model context; systemic exposure confirmed.
UPLC-MS/MS method; in vivo model response in DSS colitis model reported.

Development of Cosmeceuticals Targeting Skin Firmness and Elasticity

Ruscogenin's documented ability to inhibit elastase makes it a prime candidate for topical formulations aimed at preventing the degradation of elastin, thereby addressing loss of skin firmness and the formation of wrinkles. Unlike broad-spectrum plant extracts, its specific activity allows for targeted formulation. [1]

Investigational Models of Vascular Wall Integrity and Venous Insufficiency

As elastase activity is implicated in the weakening of venous walls, Ruscogenin serves as a precise pharmacological tool to study the biochemical mechanisms of vascular tissue degradation. Its demonstrated superiority over escin in this specific pathway makes it the appropriate choice for these models. [1]

Standardized In Vitro Models of Endothelial Cell Inflammation

For research on cytokine-induced endothelial activation, the use of high-purity Ruscogenin is critical. Its proven effect on the NF-κB and ICAM-1 pathways allows for the creation of reproducible cell-based assays to screen for anti-inflammatory compounds, an application where crude, variable extracts would yield unreliable data. [2]

Application Fit Matrix

Application
Selection Property
Validation Focus
Tissue factor inhibition studies
Microbial biotransformation selectivity
Anti-TF procoagulant activity assay
Intestinal inflammation model studies
Oral exposure and in vivo model-response
NLRP3/caspase-1 pyroptosis pathway endpoints
Leukocyte-endothelial adhesion research
Cell adhesion inhibition in vascular models
Endothelial adhesion assay endpoints

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

430.30830982 Da

Monoisotopic Mass

430.30830982 Da

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BXI92R2VUJ

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

472-11-7

Wikipedia

Ruscogenin

Use Classification

Cosmetics -> Skin conditioning
1. Kou, J., Sun, Y., Lin, Y., et al. Anti-inflammatory activities of aqueous extract from Radix Ophiopogon japonicus and its two constituents. Biol. Pharm. Bull. 28(7), 1234-1238 (2005).
2. Kou, J., Tian, Y., Yan, J., et al. Antithrombotic activities of aqueous extract from Radix Ophiopogon japonicus and its two constituents. Biol. Pharm. Bull. 29(6), 1267-1270 (2006).
3. Bi, L.-Q., Zhu, R., Kong, H., et al. Ruscogenin attenuates monocrotaline-induced pulmonary hypertension in rats. Int. Immunopharmacol. 16(1), 7-16 (2013).
4. Lu, H.-H., Tzeng, T.-F., Liou, S.-S., et al. Ruscogenin ameliorates diabetic nephropathy by its anti-inflammatory and anti-fibrotic effects in streptozotocin-induced diabetic rat. BMC Complement. Altern. Med. 14:110, (2014).
5. Lu, H.-J., Tzeng, T.-F., Liou, S.-S., et al. Ruscogenin ameliorates experimental nonalcoholic steatohepatitis via suppressing lipogenesis and inflammatory pathway. Biomed. Res. Int. 652680 (2014).

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